molecular formula C5H13NO2S B12698204 Ammonium 3-(ethylthio)propanoate CAS No. 137882-39-4

Ammonium 3-(ethylthio)propanoate

Cat. No.: B12698204
CAS No.: 137882-39-4
M. Wt: 151.23 g/mol
InChI Key: NVVQOJGLIUSESF-UHFFFAOYSA-N
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Description

Ammonium 3-(ethylthio)propanoate is an organic compound with the molecular formula C5H11NO2S It is the ammonium salt of 3-(ethylthio)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 3-(ethylthio)propanoate can be synthesized through the reaction of 3-(ethylthio)propanoic acid with ammonia. The reaction typically involves the following steps:

    Preparation of 3-(ethylthio)propanoic acid: This can be achieved by the esterification of 3-(ethylthio)propanoic acid with an alcohol, followed by hydrolysis.

    Reaction with Ammonia: The 3-(ethylthio)propanoic acid is then reacted with ammonia to form the ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, followed by the reaction with ammonia under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(ethylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different functional groups replacing the ethylthio group.

Scientific Research Applications

Ammonium 3-(ethylthio)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ammonium 3-(ethylthio)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially affecting their function. The ethylthio group may play a role in modulating the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Ammonium propanoate: Similar in structure but lacks the ethylthio group.

    Ammonium butanoate: Has a longer carbon chain but no sulfur atom.

    Ammonium 3-(methylthio)propanoate: Similar structure with a methylthio group instead of an ethylthio group.

Uniqueness

Ammonium 3-(ethylthio)propanoate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

137882-39-4

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

azanium;3-ethylsulfanylpropanoate

InChI

InChI=1S/C5H10O2S.H3N/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H,6,7);1H3

InChI Key

NVVQOJGLIUSESF-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)[O-].[NH4+]

Origin of Product

United States

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